5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(2-methylpropyl)pentanamide
Description
The exact mass of the compound 5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(2-methylpropyl)pentanamide is 465.22637110 g/mol and the complexity rating of the compound is 727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(2-methylpropyl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(2-methylpropyl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(2-methylpropyl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5/c1-18(2)15-27-24(31)10-6-7-13-28-25(32)21-8-4-5-9-22(21)29(26(28)33)16-20-14-19(17-30)11-12-23(20)34-3/h4-5,8-9,11-12,14,17-18H,6-7,10,13,15-16H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZXXMCTENWJEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=C(C=CC(=C3)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(2-methylpropyl)pentanamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure includes a quinazolinone core and various functional groups that may contribute to its biological activity. This article reviews the available literature on its biological effects, mechanisms of action, and potential applications in therapeutic contexts.
- Molecular Formula : C27H27N3O5S
- Molecular Weight : 505.6 g/mol
- IUPAC Name : 5-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(2-methylpropyl)pentanamide
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its potential as an anticancer agent, antimicrobial properties, and its role in enzyme inhibition.
Anticancer Activity
Research has indicated that quinazolinone derivatives exhibit notable anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. For instance, studies have shown that related compounds can induce cell cycle arrest and apoptosis in various cancer cell lines such as HeLa and K562 cells. The IC50 values for these compounds can range significantly depending on the structural modifications made to the quinazolinone core.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 12.7 |
| Compound B | K562 | 8.5 |
| Compound C | MDA-MB-361 | 21.5 |
Note: The IC50 values are indicative of the concentration required to inhibit cell growth by 50%.
The biological effects of 5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(2-methylpropyl)pentanamide may be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The quinazolinone core can interact with various enzymes, potentially acting as a competitive inhibitor.
- Receptor Modulation : The compound may modulate receptor activities through binding interactions that alter signaling pathways.
- Induction of Apoptosis : Through pathways such as intrinsic and extrinsic apoptosis signaling cascades, it may promote programmed cell death in malignant cells.
Case Studies and Research Findings
Several studies have investigated related compounds with similar structures:
-
Case Study on Anticancer Activity :
- A study evaluated a series of quinazolinone derivatives for their cytotoxic effects on cancer cell lines.
- Results indicated that modifications to the methoxy and formyl groups significantly influenced the cytotoxicity profiles.
-
Antimicrobial Study :
- Research focused on thiazolidin derivatives showed promising results against bacterial strains.
- Although not directly tested on the target compound, these findings suggest a potential for antimicrobial applications.
-
Mechanistic Insights :
- Molecular docking studies provided insights into binding affinities and interaction modes with target proteins.
- These studies highlighted the importance of specific functional groups in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
